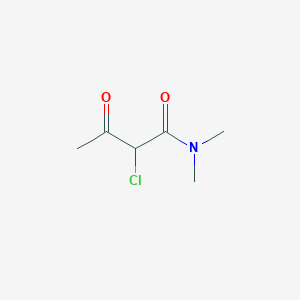
2,4-Dichloro-6-phenoxy-1,3,5-triazine
Übersicht
Beschreibung
2,4-Dichloro-6-phenoxy-1,3,5-triazine: is an organic compound belonging to the triazine family. It is characterized by a triazine ring substituted with two chlorine atoms and one phenoxy group. This compound is known for its versatility in various chemical reactions and applications, making it a valuable intermediate in the synthesis of numerous chemical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-phenoxy-1,3,5-triazine typically involves the nucleophilic aromatic substitution of 2,4,6-trichloro-1,3,5-triazine with phenol. The reaction is carried out in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) to ensure controlled substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-6-phenoxy-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form corresponding triazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alkoxides in the presence of a base (e.g., DIPEA) and solvents like THF or dichloromethane.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Major Products Formed:
- Substituted triazines with various functional groups depending on the nucleophile used.
- Hydrolyzed triazine derivatives under hydrolysis conditions .
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4-Dichloro-6-phenoxy-1,3,5-triazine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its ability to undergo nucleophilic substitution makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: The compound is employed in the production of herbicides, insecticides, and fungicides. It is also used in the manufacture of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-phenoxy-1,3,5-triazine involves its ability to act as an electrophile in nucleophilic substitution reactions. The chlorine atoms on the triazine ring are susceptible to nucleophilic attack, leading to the formation of substituted triazine derivatives. This reactivity is exploited in various applications, including the synthesis of bioactive compounds and agrochemicals .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-6-phenyl-1,3,5-triazine: Similar structure but with a phenyl group instead of a phenoxy group.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Contains a methoxy group instead of a phenoxy group.
Uniqueness: 2,4-Dichloro-6-phenoxy-1,3,5-triazine is unique due to its phenoxy group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of certain bioactive compounds and specialty chemicals .
Eigenschaften
IUPAC Name |
2,4-dichloro-6-phenoxy-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O/c10-7-12-8(11)14-9(13-7)15-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMVCGAZNQJQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274685 | |
| Record name | 2,4-dichloro-6-phenoxy-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4682-78-4 | |
| Record name | 2,4-dichloro-6-phenoxy-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-DICHLORO-1,3,5-TRIAZIN-2-YL PHENYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-Dichloro-6-phenoxy-1,3,5-triazine in the synthesis of the coordination polymers discussed in the research?
A1: this compound acts as the foundational building block for creating the bis-ligand molecules. [, ] In both studies, it reacts with either 5-amino 8-hydroxy quinoline [] or 5-amino salicylic acid [] to form the bridging ligand. This ligand, characterized by two identical binding sites, then coordinates with various metal ions (Cu(II), Ni(II), Co(II), Mn(II), and Zn(II)) to form the final coordination polymers.
Q2: How do researchers characterize the synthesized coordination polymers and assess their potential applications?
A2: Characterization of the coordination polymers involves a multi-faceted approach. Researchers utilize elemental analysis to determine the elemental composition of the polymers. [, ] Infrared (IR) spectroscopy and diffuse reflectance spectroscopy provide insights into the functional groups and electronic transitions within the molecules, respectively. [, ] Thermal stability, crucial for practical applications, is evaluated using thermogravimetric analysis (TGA). [, ] Magnetic susceptibility measurements shed light on the magnetic properties of the coordination polymers. [, ] Finally, the antimicrobial potential of these compounds is assessed by evaluating their activity against selected plant pathogens. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














